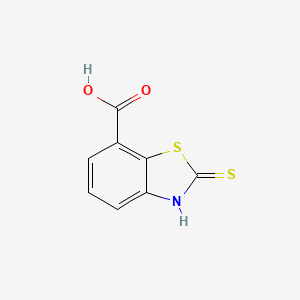
7-Carboxy-2-mercaptobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Carboxy-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C8H5NO2S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Metal Ion Detection
CMBT is widely used as a chelating agent for the detection of metal ions. Its ability to form stable complexes with transition metals such as copper, lead, and mercury makes it valuable in analytical chemistry. Studies have shown that CMBT can be employed in spectrophotometric methods for the quantification of these metals in environmental samples.
| Metal Ion | Detection Method | Reference |
|---|---|---|
| Copper | Spectrophotometry | |
| Lead | Chromatography | |
| Mercury | Fluorescence |
Materials Science
Corrosion Inhibitor
CMBT has been investigated as a corrosion inhibitor for metals in acidic environments. Research indicates that it effectively reduces corrosion rates by forming a protective layer on the metal surface. This application is particularly relevant in industries such as oil and gas, where metal degradation poses significant operational challenges.
Case Study: Corrosion Inhibition
A study conducted on carbon steel in hydrochloric acid revealed that CMBT significantly decreased the corrosion rate compared to untreated samples. The protective mechanism was attributed to the formation of a stable complex between CMBT and iron ions, which inhibited further oxidation.
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CMBT against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and agriculture.
| Microorganism | Activity Level | Reference |
|---|---|---|
| E. coli | High | |
| S. aureus | Moderate | |
| C. albicans | High |
Environmental Science
Pollutant Removal
CMBT has been explored for its ability to remove pollutants from wastewater, particularly heavy metals and organic contaminants. Its chelating properties facilitate the binding of these pollutants, allowing for easier removal through filtration or precipitation methods.
Case Study: Wastewater Treatment
In a pilot study, CMBT was tested for its effectiveness in treating industrial effluents containing heavy metals. The results indicated a significant reduction in metal concentrations, demonstrating its potential as an eco-friendly treatment option.
Análisis De Reacciones Químicas
Thione-Thiol Tautomerism and Reactivity
The MBT core exists predominantly in the thione form (benzothiazoline-2-thione) rather than the thiol tautomer due to its stability advantage (~39 kJ/mol lower energy) . The introduction of a carboxy group at position 7 may:
-
Enhance acidity of the thiol group via electron-withdrawing effects, increasing its reactivity in nucleophilic substitutions.
-
Stabilize the thione form through resonance interactions with the carboxylate group in alkaline conditions .
Electrophilic Substitution Reactions
In MBT derivatives, electrophilic substitution typically occurs para to the nitrogen atom in the benzothiazole ring . For 7-CMBT:
-
The carboxy group at position 7 may direct electrophiles to positions 4 or 6 via resonance and inductive effects.
-
Example reaction: Nitration or halogenation could yield 4-nitro- or 4-chloro-7-carboxy-MBT derivatives.
Oxidation and Disulfide Formation
MBT oxidizes to form mercaptobenzothiazole disulfide (MBTS) . For 7-CMBT:
-
Oxidation with agents like H2O2 or I2 may produce a disulfide derivative (7-carboxy-MBTS ).
-
The carboxy group could moderate oxidation kinetics by altering electron density.
Hypothetical Reaction Pathway:
27-CMBTOxidant7-Carboxy-MBTS+2H++2e−
Coordination Chemistry
MBT forms complexes with metals (e.g., Zn, Cu) via the thione sulfur and nitrogen . The carboxy group in 7-CMBT introduces additional coordination sites:
-
Potential chelation modes :
-
Thione S + Carboxylate O.
-
Thione S + N (benzothiazole) + Carboxylate O.
-
Example Complexation:
7-CMBT+Cu2+→[Cu(7-CMBT)2]2+(Octahedral geometry)
Functionalization of the Carboxy Group
The carboxylic acid moiety enables classic derivatization:
| Reaction Type | Reagents/Conditions | Product | Potential Application |
|---|---|---|---|
| Esterification | ROH, H+ or DCC/DMAP | 7-(Alkoxycarbonyl)-MBT | Solubility modulation |
| Amidation | Amines, EDC/HOBt | 7-(Amido)-MBT | Bioactive conjugate synthesis |
| Reduction | LiAlH4 | 7-(Hydroxymethyl)-MBT | Intermediate for further reactions |
Biological Activity and Derivatives
While no direct studies on 7-CMBT were found, structurally related MBT derivatives exhibit:
-
Antimicrobial activity : Substitutions at position 6 (e.g., Cl, CF3) enhance potency against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory effects : Thiazolidine-4-one hybrids show inhibition of carrageenan-induced edema .
Hypothetical SAR for 7-CMBT Derivatives
| Position | Substituent | Effect on Bioactivity |
|---|---|---|
| 2 | Thiol/Thione | Vulcanization acceleration |
| 7 | Carboxy | Enhanced solubility, metal chelation |
Challenges and Research Gaps
Propiedades
Número CAS |
89898-75-9 |
|---|---|
Fórmula molecular |
C8H5NO2S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
2-sulfanylidene-3H-1,3-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) |
Clave InChI |
QKZCJCIRGUQTJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















